GA3-AM

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

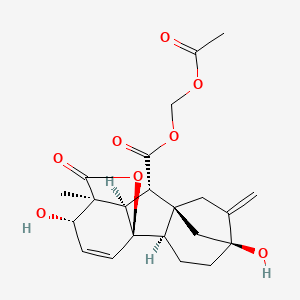

IUPAC Name |

acetyloxymethyl (1R,2R,5S,8S,9S,10R,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O8/c1-11-8-20-9-21(11,27)6-4-13(20)22-7-5-14(24)19(3,18(26)30-22)16(22)15(20)17(25)29-10-28-12(2)23/h5,7,13-16,24,27H,1,4,6,8-10H2,2-3H3/t13-,14+,15-,16-,19-,20+,21+,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIYFJSPDLOPEX-AXKFECAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)C1C2C3(C(C=CC2(C4C15CC(=C)C(C5)(CC4)O)OC3=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCOC(=O)[C@H]1[C@@H]2[C@]3([C@H](C=C[C@]2([C@H]4[C@@]15CC(=C)[C@@](C5)(CC4)O)OC3=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of the Acetoxymethyl (AM) Group in GA3-AM: A Technical Guide

Gibberellic acid (GA3), a potent diterpenoid phytohormone, is a critical regulator of numerous plant development processes, including seed germination, stem elongation, and flowering.[1] However, its inherent chemical nature—specifically the presence of a carboxyl group—renders it hydrophilic and limits its ability to passively diffuse across the lipophilic plasma membranes of cells. To overcome this limitation, GA3 is chemically modified into a cell-permeable analog: Gibberellic Acid Acetoxymethyl Ester (GA3-AM).[2][3] The addition of the acetoxymethyl (AM) group serves as a pro-drug strategy, temporarily masking the carboxyl group's charge and enabling efficient intracellular delivery.

This technical guide provides an in-depth analysis of the AM group's function, the mechanism of this compound activation, its application as a powerful research tool, and the downstream biological consequences of the released GA3.

Mechanism of Action: Facilitated Uptake and Intracellular Activation

The primary role of the AM group is to increase the lipophilicity of the GA3 molecule. By converting the polar carboxylic acid into a nonpolar ester, the this compound conjugate can readily permeate the cell membrane via passive diffusion.

Once inside the cell, the pro-drug is activated. Ubiquitous intracellular carboxylesterases recognize and hydrolyze the ester bond of the AM group. This enzymatic cleavage is rapid and efficient, releasing three products:

-

Active Gibberellic Acid (GA3): The liberated GA3 is now trapped within the cytosol and is free to interact with its intracellular targets.

-

Formaldehyde: A byproduct of the cleavage reaction.

-

Acetic Acid: The second byproduct of the cleavage.

This mechanism ensures that the active hormone is released directly into the intracellular environment where it can exert its biological effects, a process that has been confirmed experimentally. The esterase inhibitor eserine has been shown to block the intracellular activity of this compound, but not of directly applied GA3, confirming that enzymatic cleavage within the cell is a required activation step.

Application as a Chemically Induced Dimerizer (CID)

Beyond its use in plant biology, the this compound system has been ingeniously adapted as a Chemically Inducible Dimerization (CID) tool in mammalian cells and other systems where gibberellin signaling is not native. This powerful technique allows researchers to control protein-protein interactions with high spatiotemporal precision.

The system relies on two protein components:

-

GID1 (Gibberellin Insensitive Dwarf1): The natural receptor for GA3.

-

GAI (Gibberellin Insensitive): A DELLA protein that interacts with GID1 only in the presence of GA3.

Quantitative Data

| Parameter | Value | System | Description | Reference |

| EC₅₀ | 310 nM | GAI-GID1 Dimerization | The half-maximal effective concentration of this compound required to induce the dimerization of GAI and GID1 fusion proteins in mammalian cells. | |

| Timescale | Seconds to minutes | GAI-GID1 Dimerization | The dimerization event is rapid, with significant effects observed within 60 seconds of this compound application in cell culture. |

Experimental Protocols

This protocol outlines a general procedure for using this compound to induce the dimerization of two proteins of interest (POI-A and POI-B) fused to GID1 and a truncated, high-affinity version of GAI, respectively.

1. Reagent Preparation:

-

This compound Stock Solution: Prepare a 10-100 mM stock solution of this compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO). Aliquot into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light and moisture.

-

Cell Culture Medium: Use the appropriate medium for the mammalian cell line being used (e.g., DMEM for HeLa or COS-7 cells).

2. Cell Transfection:

-

Co-transfect the mammalian cells with two plasmids: one encoding POI-A fused to a GID1 variant (e.g., YFP-GID1) and the other encoding POI-B fused to a GAI variant (e.g., Lyn-CFP-GAI(1-92)). The Lyn tag targets the protein to the plasma membrane, allowing for translocation to be visualized.

-

Allow 24-48 hours for protein expression.

3. Dimerization Induction and Imaging:

-

Plate the transfected cells in a suitable imaging dish (e.g., glass-bottom dish).

-

Replace the culture medium with imaging medium (e.g., HBSS or phenol red-free medium).

-

Mount the dish on a fluorescence microscope equipped for live-cell imaging.

-

Acquire baseline fluorescence images before treatment.

-

Prepare a working solution of this compound by diluting the stock solution in the imaging medium to the final desired concentration (e.g., 10 µM - 100 µM).

-

Gently add the this compound working solution to the cells.

-

Immediately begin time-lapse imaging to capture the dynamic process of protein translocation/dimerization, which occurs within seconds to minutes.

4. Data Analysis:

-

Quantify the change in fluorescence intensity in the relevant cellular compartments over time to measure the extent and kinetics of dimerization. For example, measure the recruitment of a cytosolic protein to a membrane-anchored protein.

Downstream Signaling of Released GA3 in Plants

Once the AM group is cleaved in a plant cell, the released GA3 molecule initiates the canonical gibberellin signaling pathway. This pathway functions as a de-repression system, relieving growth-repressive constraints.

-

Receptor Binding: GA3 binds to its soluble nuclear receptor, GID1.

-

Conformational Change: This binding event induces a conformational change in GID1, promoting its interaction with DELLA proteins, which are key transcriptional regulators that act as growth repressors.

-

SCF Complex Recruitment: The GA3-GID1-DELLA complex is recognized by an F-box protein (e.g., SLY1 in Arabidopsis). This recruits an SCF E3 ubiquitin ligase complex.

-

Ubiquitination and Degradation: The SCF complex polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome.

-

De-repression of Transcription: With the DELLA repressor destroyed, transcription factors (e.g., PIFs) are freed to activate the expression of GA-responsive genes, leading to physiological outcomes like cell elongation, seed germination, and flowering.

References

intracellular activation of GA3-AM by esterases

An in-depth technical guide on the intracellular activation of acetoxymethyl (AM) ester-modified probes by esterases, with a focus on Calcein-AM as a representative example. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Acetoxymethyl (AM) esters are a chemical modification used to create cell-permeant versions of molecules that are otherwise membrane-impermeable. This strategy is widely employed for delivering fluorescent dyes, chelators, and potential drug compounds into living cells. The AM ester group renders the molecule more lipophilic, allowing it to passively diffuse across the plasma membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the now-active, polar molecule within the cytoplasm. This guide provides a technical overview of this activation process, using the well-characterized fluorescent probe Calcein-AM as a primary example.

Mechanism of Activation

The activation of AM-esterified compounds is a two-step enzymatic process. In the case of Calcein-AM, the non-fluorescent molecule readily crosses the cell membrane. Intracellular esterases then hydrolyze the four acetoxymethyl ester linkages. This removes the lipophilic groups, regenerating the polar carboxyl groups of the parent molecule, Calcein. The resulting Calcein is a highly fluorescent, membrane-impermeant molecule that is retained in the cytoplasm of viable cells. This intracellular accumulation serves as a hallmark of both enzymatic activity and cell membrane integrity.

A critical aspect of this mechanism is its reliance on active esterases within a cell that possesses an intact plasma membrane. Cells with compromised membranes will not retain the activated fluorescent probe, and dead cells lack the necessary active esterases for hydrolysis. This principle is fundamental to the use of Calcein-AM in cell viability and cytotoxicity assays.

Quantitative Data

The efficiency of intracellular activation and the resulting signal can be quantified. Below are tables summarizing key quantitative parameters related to Calcein-AM.

Table 1: Spectroscopic Properties of Calcein-AM and Calcein

| Compound | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) |

| Calcein-AM | Non-fluorescent | Non-fluorescent | N/A | N/A |

| Calcein | 494 | 517 | ~80,000 | 0.22 |

Table 2: Typical Experimental Parameters for Calcein-AM Staining

| Parameter | Value Range | Notes |

| Working Concentration | 1-5 µM | Optimal concentration can vary by cell type and experimental conditions. |

| Incubation Time | 15-30 minutes | Sufficient time for cellular uptake and enzymatic cleavage. |

| Incubation Temperature | 37°C | Optimal temperature for esterase activity. |

| Excitation/Emission Filter | 485 nm / 530 nm | Standard filter set for detecting green fluorescence (e.g., FITC channel). |

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay using Calcein-AM

This protocol details a standard method for assessing cell viability in a 96-well plate format using fluorescence microscopy or a plate reader.

Materials:

-

Calcein-AM solution (1 mM in DMSO)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Cultured cells in a 96-well plate

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Culture cells to the desired confluency in a 96-well plate.

-

Prepare a 2X working solution of Calcein-AM (e.g., 2 µM) in PBS or HBSS.

-

Remove the cell culture medium from the wells.

-

Wash the cells gently with PBS.

-

Add an equal volume of the 2X Calcein-AM working solution to each well, resulting in a final concentration of 1X (e.g., 1 µM).

-

Incubate the plate at 37°C for 15-30 minutes, protected from light.

-

Measure the fluorescence using a microplate reader (Excitation/Emission ~494/517 nm) or visualize using a fluorescence microscope with a standard FITC filter set. Live cells will exhibit bright green fluorescence.

Protocol 2: Esterase Activity Assay

This protocol provides a method to measure intracellular esterase activity using Calcein-AM.

Materials:

-

Cell lysate or purified esterase enzyme

-

Calcein-AM solution (1 mM in DMSO)

-

Esterase activity buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well black plate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the cell lysate or purified esterase in the esterase activity buffer.

-

Add the diluted enzyme samples to the wells of a 96-well black plate.

-

Prepare a Calcein-AM substrate solution in the esterase activity buffer at the desired final concentration (e.g., 5 µM).

-

Initiate the reaction by adding the Calcein-AM substrate solution to the wells containing the enzyme.

-

Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

-

Measure the increase in fluorescence intensity over time (kinetic mode) at Ex/Em = 494/517 nm.

-

The rate of fluorescence increase is proportional to the esterase activity in the sample.

Visualizations

Below are diagrams illustrating the key processes and workflows described in this guide.

Caption: Intracellular activation pathway of Calcein-AM.

Caption: Experimental workflow for a Calcein-AM cell viability assay.

Conclusion

The intracellular activation of AM esters by esterases is a powerful and widely used tool in cell biology and drug development. By understanding the underlying mechanism, quantitative parameters, and experimental protocols, researchers can effectively utilize probes like Calcein-AM to assess cell health, membrane integrity, and enzymatic activity. The principles outlined in this guide are broadly applicable to other AM-esterified molecules, providing a foundational framework for their application in diverse research contexts.

Principle of Chemically Inducible Dimerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chemically Inducible Dimerization (CID) is a powerful technology that allows for the controlled, rapid, and reversible association of two proteins in the presence of a small molecule. This technique has become an indispensable tool in cell biology, enabling researchers to manipulate and study a wide range of cellular processes with high spatiotemporal precision. By fusing proteins of interest to engineered "dimerizer" domains, their interaction, localization, and activity can be brought under the control of a specific, cell-permeable small molecule. This guide provides a comprehensive overview of the core principles of CID, focusing on two of the most widely used systems: the FKBP-FRB system, induced by rapamycin, and the GID1-GAI system, induced by gibberellin. It includes detailed experimental protocols, quantitative data for these systems, and visualizations of key pathways and workflows to facilitate the application of CID in research and drug development.

Core Principles of Chemically Inducible Dimerization

Chemically Inducible Dimerization (CID) is a biological mechanism where two distinct protein domains, which do not normally interact, are induced to bind to each other by the presence of a small, cell-permeable molecule known as a "dimerizer".[1] This principle is harnessed experimentally by creating fusion proteins. A protein of interest (POI) is genetically fused to one dimerizer domain, while a second protein or a localization tag is fused to the other. The addition of the dimerizer molecule then brings the two fusion proteins into close proximity, enabling the manipulation of the POI's function, localization, or interactions.[1][2]

The first small molecule-based CID system was developed in 1993 and utilized a derivative of the immunosuppressant drug tacrolimus (FK506) to induce the homodimerization of the FK506-binding protein (FKBP).[3] Since then, a variety of CID systems have been developed, with the rapamycin-induced heterodimerization of FKBP and the FKBP-rapamycin-binding (FRB) domain of mTOR being one of the most popular.[4] Another prominent system, derived from plant biology, is the gibberellin-induced dimerization of Gibberellin Insensitive Dwarf1 (GID1) and Gibberellin Insensitive (GAI).

The versatility of CID allows for a wide range of applications, including:

-

Controlling Protein Localization: By anchoring one dimerizer domain to a specific subcellular location (e.g., the plasma membrane or nucleus), the fused POI can be rapidly recruited to that location upon addition of the dimerizer.

-

Manipulating Signaling Pathways: CID can be used to artificially activate signaling pathways by bringing signaling proteins into proximity with their upstream activators or downstream targets.

-

Regulating Gene Transcription: By fusing a transcription activation domain to one dimerizer domain and a DNA-binding domain to the other, gene expression can be turned on in a dimerizer-dependent manner.

-

Inducing Protein Activation: For proteins that are activated by dimerization or oligomerization, CID provides a method to control their activation state.

Key Chemically Inducible Dimerization Systems

The FKBP-FRB System

The FKBP-FRB system is one of the most extensively used CID systems. It relies on the natural product rapamycin to induce the heterodimerization of the 12-kDa FK506-binding protein (FKBP12) and the ~11-kDa FKBP-rapamycin-binding (FRB) domain of the mammalian target of rapamycin (mTOR). In the absence of rapamycin, FKBP and FRB have no significant affinity for each other. Rapamycin acts as a molecular glue, binding to both proteins simultaneously to form a stable ternary complex.

The GID1-GAI System

The GID1-GAI system is a plant-derived CID system that offers orthogonality to the FKBP-FRB system, meaning the two systems can be used independently within the same cell without cross-reaction. This system is based on the plant hormone gibberellin (GA). Gibberellin binds to its receptor, Gibberellin Insensitive Dwarf1 (GID1), which then undergoes a conformational change that enables it to bind to the DELLA protein, Gibberellin Insensitive (GAI). For use in mammalian cells, a membrane-permeable version of gibberellin, GA3-AM, is often used, which is converted to the active form by intracellular esterases.

Quantitative Data for Key CID Systems

The following tables summarize key quantitative parameters for the FKBP-FRB and GID1-GAI CID systems.

| Parameter | Value | System | Method | Reference |

| Binding Affinity (Kd) | ||||

| Rapamycin to FRB | 26 ± 0.8 µM | FKBP-FRB | Fluorescence Polarization | |

| FKBP12-rapamycin complex to FRB | 12 ± 0.8 nM | FKBP-FRB | Fluorescence Polarization | |

| Kinetics | ||||

| Apparent rate constant of GID1 translocation | 0.013 s⁻¹ | GID1-GAI | Confocal Fluorescence Imaging | |

| Concentrations for Induction | ||||

| Rapalog A/C for FKBP-FRB dimerization | 50 nM | FKBP-FRB | Cell Culture | |

| This compound for GID1-GAI dimerization | 100 µM | GID1-GAI | Cell Culture | |

| GA₄ for GID1-SLR1 interaction (50% saturation) | ~10⁻⁷ M | GID1-GAI | Yeast Two-Hybrid | |

| GA₁ and GA₃ for GID1-SLR1 interaction (50% saturation) | ~10⁻⁵ M | GID1-GAI | Yeast Two-Hybrid |

Experimental Protocols

Protein Translocation Assay using FKBP-FRB System

This protocol describes the recruitment of a cytosolic protein to the plasma membrane upon induction with rapamycin.

Materials:

-

Mammalian cell line (e.g., HeLa or COS-7)

-

Expression vector for a plasma membrane-anchored FKBP fusion protein (e.g., Lyn-YFP-FKBP)

-

Expression vector for a cytosolic FRB-protein of interest fusion protein (e.g., CFP-FRB-POI)

-

Cell culture medium and supplements

-

Transfection reagent

-

Rapamycin stock solution (e.g., 1 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Confocal microscope

Procedure:

-

Cell Seeding: The day before transfection, seed the cells onto glass-bottom dishes suitable for microscopy at a density that will result in 50-70% confluency on the day of imaging.

-

Transfection: Co-transfect the cells with the plasmids encoding Lyn-YFP-FKBP and CFP-FRB-POI using a suitable transfection reagent according to the manufacturer's instructions.

-

Protein Expression: Incubate the cells for 18-24 hours to allow for protein expression.

-

Imaging Setup:

-

Wash the cells gently with pre-warmed PBS.

-

Replace the PBS with pre-warmed imaging medium.

-

Mount the dish on the stage of a confocal microscope equipped with appropriate lasers and filters for YFP and CFP imaging.

-

-

Baseline Imaging: Acquire initial images of the cells, capturing the localization of both the YFP-tagged FKBP at the plasma membrane and the CFP-tagged FRB-POI in the cytosol.

-

Induction: Add rapamycin to the imaging medium to a final concentration of 100 nM.

-

Time-Lapse Imaging: Immediately begin acquiring a time-lapse series of images to monitor the translocation of the CFP-FRB-POI from the cytosol to the plasma membrane. Acquire images every 30-60 seconds for 15-30 minutes.

-

Data Analysis: Quantify the change in fluorescence intensity of the CFP signal at the plasma membrane over time.

In Vitro FRET Assay for GID1-GAI Interaction

This protocol describes how to measure the gibberellin-induced interaction between GID1 and GAI using Förster Resonance Energy Transfer (FRET).

Materials:

-

Purified recombinant GID1 protein fused to a FRET donor fluorophore (e.g., CFP-GID1)

-

Purified recombinant GAI protein fused to a FRET acceptor fluorophore (e.g., YFP-GAI)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Gibberellin (GA₃) stock solution (e.g., 10 mM in ethanol)

-

Fluorometer or plate reader capable of measuring FRET

Procedure:

-

Prepare Protein Solutions: Dilute the purified CFP-GID1 and YFP-GAI proteins in the assay buffer to the desired final concentrations.

-

Set up the Assay: In a microplate or cuvette, mix the CFP-GID1 and YFP-GAI proteins.

-

Baseline Measurement: Measure the baseline FRET signal by exciting the donor fluorophore (CFP) and measuring the emission of both the donor and acceptor (YFP) fluorophores.

-

Induction: Add gibberellin (GA₃) to the protein mixture to the desired final concentration.

-

Time-Course Measurement: Immediately after adding GA₃, start monitoring the FRET signal over time. An increase in the acceptor emission and a corresponding decrease in the donor emission indicate a positive FRET signal, signifying the interaction between GID1 and GAI.

-

Data Analysis: Calculate the FRET efficiency or the ratio of acceptor to donor fluorescence intensity to quantify the interaction.

Visualizations

Signaling Pathways

Caption: Core mechanisms of the FKBP-FRB and GID1-GAI CID systems.

Experimental Workflows

Caption: Workflow for a CID-based protein translocation experiment.

Applications in Drug Development

The precise control over protein function afforded by CID has significant implications for drug development. Key applications include:

-

Target Validation: CID can be used to mimic the effect of a drug that either promotes or disrupts a specific protein-protein interaction, allowing for the validation of that interaction as a therapeutic target.

-

Pathway Analysis: By selectively activating or inhibiting specific nodes in a signaling pathway, CID can help to elucidate the downstream consequences and identify potential points of therapeutic intervention.

-

Controllable Therapeutics: The concept of using a small molecule to activate a biologic drug is being explored. For example, a therapeutic protein could be engineered to be inactive until a specific, orally available small molecule is administered, allowing for greater control over the timing and duration of therapy.

-

Development of Biologic Logic Gates: The orthogonality of different CID systems allows for the construction of cellular logic gates (e.g., AND, OR gates), where a specific cellular response is triggered only in the presence of a defined combination of small molecules. This opens up possibilities for more sophisticated and targeted therapeutic strategies.

Conclusion

Chemically Inducible Dimerization provides a robust and versatile platform for the manipulation of cellular processes. The well-characterized FKBP-FRB and GID1-GAI systems, with their distinct inducers and orthogonal nature, offer a powerful toolkit for researchers. By understanding the core principles, quantitative parameters, and experimental considerations outlined in this guide, scientists and drug development professionals can effectively leverage CID to dissect complex biological systems and engineer novel therapeutic interventions. The continued development of new CID systems and the expansion of their applications promise to further revolutionize our ability to understand and control the intricate workings of the cell.

References

- 1. Rapalog-induced chemical dimerization experiments [protocols.io]

- 2. Conditionally controlling nuclear trafficking in yeast by chemical-induced protein dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid and Orthogonal Logic Gating with a Gibberellin-induced Dimerization System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the FKBP.rapamycin.FRB ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of GA3-AM: A Technical Guide

An in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, mechanism, and application of GA3-AM, a cell-permeable chemical inducer of dimerization.

This compound emerges as a pivotal tool in chemical biology, offering rapid and reversible control over protein interactions within living cells. This guide provides a comprehensive overview of its development, core mechanism, and the experimental protocols that underpin its application.

Introduction: The Need for Controlled Protein Dimerization

The ability to artificially induce protein dimerization is a powerful technique to probe cellular signaling pathways, control gene expression, and engineer therapeutic responses. Chemical Inducers of Dimerization (CIDs) are small molecules that facilitate the interaction of two proteins that are fused to specific CID-binding domains. This compound (Gibberellic Acid Acetoxymethyl Ester) is a key player in this field, designed as a cell-permeable derivative of the plant hormone Gibberellic Acid (GA3).

Discovery and Core Concept

This compound was developed as a chemical dimerizer that leverages the natural protein interaction between the plant proteins GIBBERELLIN INSENSITIVE DWARF1 (GID1) and GIBBERELLIN INSENSITIVE (GAI). This compound is a cell-permeable analog of gibberellic acid, a plant hormone.[1][2][3][4] Once inside the cell, it is cleaved by cytosolic esterases to release the active form, GA3. This active GA3 then rapidly induces the dimerization of proteins tagged with GAI and GID1. This system is notable for its rapid kinetics, operating on a timescale of seconds, and its orthogonality to other CID systems like the one based on rapamycin.

Physicochemical Properties and Data

A summary of the key quantitative data and physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Weight | 418.44 g/mol | |

| Molecular Formula | C22H26O8 | |

| CAS Number | 1373154-68-7 | |

| EC50 | 310 nM | |

| Solubility | ≥ 2 mg/mL (4.78 mM) in DMSO | |

| Purity | ≥90% | |

| Storage | Store at -20°C |

Mechanism of Action: A Step-by-Step Workflow

The mechanism of this compound-induced dimerization is a sequential process that begins with its passive diffusion across the plasma membrane and culminates in the functional consequence of protein co-localization.

Caption: Workflow of this compound induced dimerization.

The Gibberellin Signaling Pathway

The engineered this compound system hijacks components of the natural gibberellin signaling pathway found in plants. In this native context, gibberellin binding to its receptor GID1 triggers a conformational change that promotes the interaction with DELLA proteins (which include GAI). This interaction leads to the ubiquitination and subsequent degradation of the DELLA proteins, which are transcriptional repressors. This derepression allows for the expression of gibberellin-responsive genes, leading to plant growth.

Caption: Simplified Gibberellin signaling pathway in plants.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of the this compound system.

Preparation of this compound Stock Solution

-

Reconstitution: Dissolve this compound powder in anhydrous DMSO to prepare a stock solution of 1-10 mM.

-

Storage: Aliquot the stock solution into single-use volumes and store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.

General Cell Culture Protocol for Dimerization Assay

-

Cell Seeding: Plate cells expressing the GID1 and GAI fusion proteins at an appropriate density in a suitable culture vessel.

-

Transfection (if applicable): If using transient expression, transfect the cells with plasmids encoding the fusion constructs and allow for sufficient expression time (typically 24-48 hours).

-

Starvation (optional): In some cases, serum-starving the cells for a few hours prior to treatment can reduce background signaling.

-

Treatment: Dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium. Replace the existing medium with the this compound-containing medium. A typical starting concentration range is 100 nM to 1 µM.

-

Incubation: Incubate the cells for the desired period. The dimerization is rapid, so effects can often be observed within minutes to a few hours, depending on the downstream readout.

-

Analysis: Perform the desired downstream analysis, such as co-immunoprecipitation, FRET/BRET imaging, reporter gene assays, or functional assays.

Co-Immunoprecipitation to Confirm Dimerization

-

Cell Lysis: After treatment with this compound or a vehicle control, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an antibody targeting one of the fusion protein tags (e.g., anti-FLAG for a FLAG-GID1 fusion) overnight at 4°C.

-

Bead Capture: Add protein A/G-agarose or magnetic beads to capture the antibody-protein complexes and incubate for 1-2 hours at 4°C.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Analyze the eluted proteins by Western blotting using an antibody against the other fusion protein tag (e.g., anti-HA for an HA-GAI fusion) to detect the co-immunoprecipitated protein.

Logical Relationships in Experimental Design

The successful application of this compound relies on a logical experimental workflow, from construct design to data interpretation.

Caption: Logical workflow for a this compound-based experiment.

Conclusion

This compound provides a robust and versatile system for inducing protein dimerization with high temporal resolution. Its orthogonality to other CID systems and its basis on a well-characterized biological interaction make it an invaluable tool for a wide range of applications in cell biology and drug development. This guide serves as a foundational resource for researchers looking to harness the power of chemically induced proximity.

References

The Intricate Dance of Plant Growth: A Technical Guide to the GA3-AM and GID1 Protein Interaction

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity between the gibberellin derivative GA3-AM and the GID1 protein, a critical interaction in the regulation of plant growth and development. This document is intended for researchers, scientists, and professionals in the field of drug development and agriculture who are focused on understanding and manipulating the gibberellin signaling pathway.

Introduction: The Gibberellin Signaling Cascade

Gibberellins (GAs) are a class of phytohormones that play a pivotal role in various aspects of plant development, including seed germination, stem elongation, leaf expansion, and flowering.[1] The perception of the GA signal is mediated by the soluble GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor protein.[2][3] In the absence of GA, DELLA proteins, a family of nuclear transcriptional regulators, repress GA-responsive genes, thereby inhibiting growth. The binding of a bioactive GA to the GID1 receptor induces a conformational change in GID1, which then promotes the formation of a stable GID1-GA-DELLA protein complex. This ternary complex is subsequently recognized by an F-box protein (SLY1 in Arabidopsis or GID2 in rice), leading to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome. The removal of the DELLA repressor allows for the transcription of GA-responsive genes, ultimately promoting plant growth.

Quantitative Analysis of GA-GID1 Binding Affinity

While specific kinetic data for the binding of this compound to GID1 is not extensively documented in publicly available literature, studies on the binding of its parent compound, gibberellin A3 (GA3), and other bioactive GAs like gibberellin A4 (GA4) to GID1 orthologs provide valuable insights into the affinity of this interaction.

Different experimental systems have shown varying relative affinities for different GAs. For instance, in yeast two-hybrid (Y2H) assays, GA4 was found to have the highest affinity for the rice GID1 protein (OsGID1). However, in leaf sheath elongation assays, GA3 was observed to be more effective, a phenomenon attributed to its greater metabolic stability in planta compared to GA4, which is more rapidly inactivated.

Quantitative binding data from studies on GID1 homologs in the lycophyte Selaginella moellendorffii (SmGID1) provide concrete affinity values. The 50% saturation points, which can be considered an approximation of the dissociation constant (Kd), for the interaction between different SmGID1 isoforms and GA4 in the presence of a DELLA protein were determined as:

| GID1 Isoform | Ligand | 50% Saturation Point (Kd approximation) | Plant Species |

| SmGID1a | GA4 | 8 x 10⁻⁹ M (8 nM) | Selaginella moellendorffii |

| SmGID1b | GA4 | 5 x 10⁻⁸ M (50 nM) | Selaginella moellendorffii |

Table 1: Quantitative binding affinity data for the interaction of GA4 with GID1 homologs from Selaginella moellendorffii. This data provides an estimate of the high affinity of bioactive gibberellins for their receptors.

Thermodynamic studies of the formation of the ternary complex in rice have shown that the binding of the GID1/GA complex to the DELLA protein SLR1 is an enthalpically driven process and is not dependent on the specific chemical nature of the bound bioactive GA. For the interaction between the OsGID1/GA3 complex and a truncated SLR1 protein, the binding constant (Kb) was determined to be 2.9 × 10⁷ M⁻¹.

Experimental Protocols for Measuring Binding Affinity

The determination of binding affinity between a small molecule like this compound and a protein such as GID1 can be achieved through various biophysical techniques. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are considered gold-standard methods for obtaining precise quantitative data.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding constant (Ka, the inverse of Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

Protocol Outline:

-

Sample Preparation:

-

Express and purify recombinant GID1 protein to a high degree of purity.

-

Prepare a concentrated stock solution of this compound.

-

Both the protein and the ligand must be in the exact same buffer to minimize heats of dilution. A common buffer choice is a phosphate or HEPES buffer at a physiological pH.

-

Thoroughly degas both solutions before the experiment.

-

-

Instrumentation and Setup:

-

The ITC instrument consists of a reference cell and a sample cell. The reference cell is filled with buffer, and the sample cell contains the purified GID1 protein at a known concentration (typically in the low micromolar range).

-

The this compound solution (typically 10-20 times more concentrated than the protein) is loaded into the injection syringe.

-

-

Titration:

-

A series of small, precise injections of the this compound solution are made into the sample cell containing the GID1 protein.

-

With each injection, the heat released or absorbed due to binding is measured.

-

-

Data Analysis:

-

The heat change per injection is plotted against the molar ratio of ligand to protein.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, stoichiometry, and enthalpy of binding.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (in this case, this compound) to a ligand (GID1 protein) immobilized on a sensor surface in real-time. This method provides kinetic data, including the association rate constant (Kon) and the dissociation rate constant (Koff), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = Koff/Kon).

Protocol Outline:

-

Sensor Chip Preparation and Ligand Immobilization:

-

Select a suitable sensor chip (e.g., a CM5 chip with a carboxymethylated dextran surface).

-

Activate the surface using a mixture of N-hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

-

Immobilize the purified GID1 protein onto the sensor surface via amine coupling.

-

Deactivate any remaining active esters on the surface with ethanolamine.

-

-

Analyte Injection and Binding Measurement:

-

A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

-

A series of injections of this compound at different concentrations are made over the immobilized GID1 surface.

-

The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is monitored in real-time and recorded as a sensorgram.

-

-

Data Analysis:

-

The association and dissociation phases of the sensorgrams are fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the Kon and Koff rates.

-

The equilibrium dissociation constant (Kd) is calculated from the ratio of Koff to Kon. Alternatively, the response at equilibrium can be plotted against the analyte concentration to determine Kd from a steady-state affinity model.

-

Visualizing the Molecular Interactions and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. GA Perception and Signal Transduction: Molecular Interactions of the GA Receptor GID1 with GA and the DELLA Protein SLR1 in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Molecular Interactions of a Soluble Gibberellin Receptor, GID1, with a Rice DELLA Protein, SLR1, and Gibberellin - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GA3-AM-Mediated Temporal Control of Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise temporal control of gene expression is a critical tool in modern biological research and drug development. The Gibberellin (GA3)-based chemically inducible dimerization (CID) system offers a rapid, efficient, and orthogonal method for regulating the expression of a target gene. This system utilizes the cell-permeable gibberellin analog, GA3-AM, to induce the dimerization of two fusion proteins, leading to the activation of transcription. This compound provides a powerful alternative to other inducible systems, such as those regulated by tetracycline or rapamycin, due to its rapid kinetics and orthogonality.[1]

This document provides detailed application notes and protocols for the use of this compound in achieving temporal control of gene expression in mammalian cells.

Mechanism of Action

The this compound system is based on the gibberellin signaling pathway found in plants, which has been engineered for use in mammalian cells. The core components of this system are:

-

This compound: A cell-permeable analog of gibberellic acid (GA3). Once inside the cell, it is rapidly cleaved by cytosolic esterases to release the active compound, GA3.[2]

-

GID1 (Gibberellin Insensitive Dwarf1): A soluble receptor protein that binds to GA3.

-

DELLA proteins (e.g., GAI): A family of nuclear proteins that act as repressors. In their native plant context, they are degraded upon GA3 binding to GID1. In the engineered mammalian system, they are utilized as dimerization partners.

In the engineered system, the protein of interest's transcription is controlled by the GA3-induced dimerization of two fusion proteins: a DNA-binding domain (DBD) fused to GID1 and a transcriptional activation domain (AD) fused to a DELLA protein. In the absence of this compound, these two fusion proteins do not interact, and the target gene remains silent. Upon addition of this compound, the intracellularly produced GA3 binds to the GID1 fusion protein, inducing a conformational change that promotes its high-affinity interaction with the DELLA fusion protein. This dimerization brings the AD into proximity with the promoter of the target gene, initiating transcription. This system has been shown to work on a timescale of seconds to minutes.

Key Features of the this compound System

-

Rapid Induction: The system can activate gene expression on a timescale of seconds to minutes.

-

High Specificity and Orthogonality: The this compound system is orthogonal to other popular CID systems like the rapamycin-based system, allowing for the independent control of multiple genes in the same cell.

-

Low Basal Expression: In the absence of this compound, the system typically exhibits very low background gene expression.

-

Dose-Dependent Control: The level of gene expression can be modulated by varying the concentration of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data available for the this compound system. It is important to note that the specific values for fold induction, optimal concentration, and time course will vary depending on the cell type, the specific constructs used, and the gene of interest. The data presented here is based on a study utilizing a this compound inducible protein degradation system, which provides a useful starting point for gene expression experiments.

Table 1: Dose-Response of this compound on Target Protein Depletion (24-hour treatment)

| This compound Concentration (µM) | Target Protein Depletion (%) |

| 10 | 40 |

| 50 | 80 |

| >50 | No significant further depletion |

Data adapted from a study on inducible protein degradation, where depletion of a target protein was quantified. This can serve as an initial guide for dose-ranging studies for gene expression.

Table 2: Key Pharmacological Parameters of this compound

| Parameter | Value | Reference |

| EC50 | 310 nM |

Experimental Protocols

Protocol 1: Vector Design and Construction

Successful implementation of the this compound system requires the careful design and construction of expression vectors. Typically, a two-vector system is employed:

-

GID1 Fusion Vector: This vector expresses a fusion protein consisting of a DNA-binding domain (e.g., Gal4) and the GID1 protein.

-

DELLA Fusion and Reporter Vector: This vector contains two expression cassettes. The first expresses a fusion protein of a transcriptional activation domain (e.g., VP64) and a DELLA protein (e.g., GAI). The second cassette contains the gene of interest (or a reporter gene like luciferase) downstream of a minimal promoter (e.g., minimal CMV) containing binding sites for the DNA-binding domain (e.g., UAS for Gal4).

Key Considerations for Vector Design:

-

Promoter Choice: Use a constitutive promoter (e.g., CMV, EF1α) to drive the expression of the GID1 and DELLA fusion proteins.

-

Fusion Protein Orientation: The orientation of the fusion partners (N- or C-terminal) may impact the efficiency of dimerization and should be empirically tested.

-

Reporter Gene: For initial system validation, a reporter gene such as Firefly Luciferase is recommended for its high sensitivity and wide dynamic range. A co-transfected vector expressing a second reporter (e.g., Renilla Luciferase) under a constitutive promoter can be used for normalization.

Protocol 2: Cell Culture and Transfection

This protocol is a general guideline and should be optimized for the specific cell line being used.

Materials:

-

Mammalian cell line of choice (e.g., HEK293T, HeLa)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

GID1 fusion plasmid

-

DELLA fusion and reporter plasmid

-

Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)

-

96-well white, clear-bottom cell culture plates (for luciferase assays)

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Transfection:

-

Prepare the plasmid DNA-transfection reagent complexes according to the manufacturer's protocol. A 1:1 molar ratio of the GID1 and DELLA/reporter plasmids is a good starting point.

-

Add the complexes to the cells and incubate for 24-48 hours.

-

Protocol 3: this compound Induction and Luciferase Reporter Assay

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO, store at -20°C)

-

Complete growth medium

-

Dual-Luciferase® Reporter Assay System (or similar)

-

Luminometer

Procedure:

-

This compound Preparation: Prepare a series of dilutions of this compound in complete growth medium. A starting range of 10 nM to 10 µM is recommended for dose-response experiments. For time-course experiments, a concentration of 1-10 µM can be used.

-

Induction:

-

Carefully remove the medium from the transfected cells.

-

Add the medium containing the desired concentration of this compound (or vehicle control, e.g., DMSO) to the cells.

-

Incubate for the desired amount of time (e.g., for a time-course, collect samples at 0, 2, 4, 8, 12, and 24 hours).

-

-

Cell Lysis:

-

Wash the cells once with PBS.

-

Add passive lysis buffer to each well and incubate at room temperature with gentle shaking for 15 minutes.

-

-

Luciferase Assay:

-

Transfer the cell lysate to a luminometer plate.

-

Follow the manufacturer's protocol for the dual-luciferase assay, which typically involves the sequential addition of Firefly and Renilla luciferase substrates and measurement of the resulting luminescence.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction by dividing the normalized luciferase activity of the this compound-treated samples by the normalized activity of the vehicle-treated control samples.

-

Visualizations

Caption: this compound Signaling Pathway in Mammalian Cells.

Caption: Experimental Workflow for this compound Induction.

Troubleshooting

| Problem | Possible Cause | Suggestion |

| Low or no induction | - Inefficient transfection. | - Optimize transfection protocol for your cell line. |

| - Suboptimal this compound concentration. | - Perform a dose-response experiment to determine the optimal concentration. | |

| - Insufficient incubation time. | - Perform a time-course experiment. | |

| - Incorrect vector design. | - Verify plasmid sequences and fusion protein orientations. | |

| - Degradation of this compound stock. | - Prepare fresh this compound dilutions for each experiment. | |

| High basal expression | - Leaky promoter driving the reporter gene. | - Use a minimal promoter with low basal activity. |

| - Constitutive activity of the fusion proteins. | - Redesign fusion protein constructs. | |

| High well-to-well variability | - Inconsistent cell seeding or transfection. | - Ensure uniform cell seeding and transfection efficiency across wells. |

| - Pipetting errors during the luciferase assay. | - Use a multichannel pipette and be consistent with reagent addition. | |

| Cell toxicity | - High concentration of this compound or DMSO. | - Lower the concentration of this compound and ensure the final DMSO concentration is non-toxic (typically <0.1%). |

Conclusion

The this compound inducible system is a valuable tool for the temporal control of gene expression. Its rapid kinetics and orthogonality make it particularly useful for studying dynamic cellular processes and for applications requiring independent control of multiple genes. By following the protocols and guidelines outlined in these application notes, researchers can successfully implement this powerful technology in their experimental workflows.

References

Application Notes and Protocols for GA3-AM in Studying Protein-Protein Interactions In Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemically Inducible Dimerization (CID) is a powerful technology that allows for the controlled induction of protein-protein interactions (PPIs) in living cells. The GA3-AM system is a CID tool that offers rapid, reversible, and orthogonal control over PPIs, making it an invaluable asset for studying dynamic cellular processes. This compound, a cell-permeable analog of the plant hormone gibberellic acid (GA3), in conjunction with the protein partners GIBBERELLIN INSENSITIVE DWARF1 (GID1) and GIBBERELLIN INSENSITIVE (GAI), provides a robust platform for investigating signaling pathways, protein function, and for the development of novel therapeutic strategies.

This document provides detailed application notes and experimental protocols for utilizing the this compound system to study in vivo protein-protein interactions.

Principle of the this compound System

The this compound system is based on the gibberellin signaling pathway found in plants. The system relies on three components:

-

This compound: A cell-permeable chemical inducer. Once inside the cell, cytosolic esterases cleave the acetoxymethyl (AM) ester group, releasing the active form, gibberellic acid (GA3).[1]

-

GID1 (Gibberellin Insensitive Dwarf1): A soluble receptor protein that binds to GA3.

-

GAI (Gibberellin Insensitive): A DELLA protein that is recruited to the GA3-GID1 complex.

In the absence of GA3, GID1 and GAI do not interact. Upon addition of this compound, the intracellularly generated GA3 binds to GID1, inducing a conformational change that promotes the high-affinity binding of GID1 to GAI.[2] By fusing proteins of interest (POIs) to GID1 and GAI, their interaction can be brought under the control of this compound.[1]

A key advantage of the this compound system is its orthogonality to the commonly used rapamycin-based CID system, allowing for the independent control of two separate PPIs within the same cell.[1]

Key Features and Quantitative Data

The this compound system exhibits several features that make it a versatile tool for studying PPIs. The dimerization is rapid, occurring on a timescale of seconds to minutes, and is reversible upon washout of the inducer.[1]

| Parameter | Value | Reference |

| EC50 for Dimerization | 310 nM | |

| Apparent Rate Constant (k_app) | 0.013 s⁻¹ (for cytoplasmic YFP-GID1 translocation) | |

| GA4 Affinity to GID1 | 8 x 10⁻⁹ M (in a yeast two-hybrid system) | |

| Binding Constant (Kd) of Ternary Complex | 2.9 x 10⁷ M⁻¹ (for rice GID1/GA/SLR1 complex) |

Experimental Design and Protocols

Design and Cloning of GAI and GID1 Fusion Constructs

Successful implementation of the this compound system hinges on the proper design of the GID1 and GAI fusion proteins.

a. Choice of GID1 and GAI Variants: The full-length Arabidopsis thaliana GID1 and a truncated version of Arabidopsis thaliana GAI containing the N-terminal 92 amino acids (GAI(1-92)) are recommended as the dimerization domains. The GAI(1-92) fragment contains the necessary domains for GID1 binding.

b. Fusion Protein Architecture: Your proteins of interest (POI1 and POI2) should be fused to GID1 and GAI(1-92). The fusion can be either N- or C-terminal, depending on the specific requirements of your POIs to maintain their function. It is crucial to consider the native localization and function of your POIs when designing the constructs.

c. Linker Design: Flexible or rigid linkers can be inserted between your POI and the GID1/GAI domain to ensure proper folding and function of both moieties.

-

Flexible Linkers: Often composed of glycine and serine residues (e.g., (GGGGS)n), they provide conformational flexibility.

-

Rigid Linkers: Helical linkers, such as A(EAAAK)nA, can be used to maintain a fixed distance between the domains.

d. Cloning Vectors: Standard mammalian expression vectors (e.g., pcDNA3.1, pEGFP, pmCherry) can be used for cloning your fusion constructs. Ensure that the vector contains a suitable promoter for robust expression in your cell line of choice. Fluorescent proteins (e.g., CFP, YFP, mCherry) can be incorporated into the fusion constructs to allow for visualization and quantification of protein expression and localization.

Experimental Workflow for Fusion Construct Generation:

In Vivo Dimerization Assay in Mammalian Cells

This protocol describes a general procedure for inducing and observing PPIs in cultured mammalian cells using this compound.

a. Materials:

-

Mammalian cell line (e.g., HeLa, HEK293T, COS-7)

-

Complete cell culture medium

-

Plasmids encoding POI1-GID1 and POI2-GAI(1-92) fusion proteins

-

Transfection reagent

-

This compound (dissolved in DMSO to make a stock solution, e.g., 10 mM)

-

Phosphate-buffered saline (PBS)

-

Microscopy-compatible plates or dishes

b. Protocol:

-

Cell Seeding: Seed cells onto appropriate culture vessels to achieve 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the plasmids encoding the POI1-GID1 and POI2-GAI(1-92) fusion constructs using a suitable transfection reagent according to the manufacturer's instructions.

-

Protein Expression: Allow 24-48 hours for protein expression.

-

This compound Treatment:

-

Prepare a working solution of this compound in cell culture medium. A final concentration of 10 µM is a good starting point for many cell types. A dose-response curve may be necessary to determine the optimal concentration for your specific system.

-

Replace the existing medium with the this compound containing medium.

-

-

Incubation: Incubate the cells for the desired time. Dimerization can be observed within seconds to minutes.

-

Analysis: Analyze the induced PPI using methods such as Förster Resonance Energy Transfer (FRET) microscopy or Co-Immunoprecipitation (Co-IP) followed by Western blotting.

Detection of PPIs by Förster Resonance Energy Transfer (FRET)

FRET microscopy is a powerful technique to monitor PPIs in real-time in living cells. This requires fusing your POIs to a FRET pair of fluorescent proteins, such as CFP (donor) and YFP (acceptor).

a. FRET Protocol:

-

Construct Design: Generate fusion constructs such as POI1-CFP-GAI(1-92) and POI2-YFP-GID1.

-

Cell Preparation: Seed and transfect cells as described in the general dimerization protocol.

-

Imaging Setup:

-

Use a confocal or widefield microscope equipped for FRET imaging.

-

Acquire images in three channels:

-

Donor channel (CFP excitation, CFP emission)

-

Acceptor channel (YFP excitation, YFP emission)

-

FRET channel (CFP excitation, YFP emission)

-

-

-

Data Acquisition:

-

Acquire baseline images before adding this compound.

-

Add this compound to the cells and acquire a time-lapse series of images to monitor the change in FRET signal.

-

-

Data Analysis:

-

Correct for background and spectral bleed-through.

-

Calculate a normalized FRET index (e.g., sensitized emission or FRET efficiency). An increase in the FRET signal over time indicates this compound-induced dimerization.

-

Workflow for FRET-based detection of PPI:

Detection of PPIs by Co-Immunoprecipitation (Co-IP)

Co-IP is a classic technique to verify PPIs. This method involves immunoprecipitating one of the fusion proteins and then detecting the co-precipitated partner by Western blotting.

a. Co-IP Protocol:

-

Cell Treatment: Transfect cells with your POI1-GID1 and POI2-GAI(1-92) constructs. Treat one set of cells with this compound (e.g., 10 µM for 1-2 hours) and another with vehicle (DMSO) as a negative control.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an antibody against one of the fusion protein tags (e.g., anti-FLAG, anti-HA, or an antibody against one of the POIs) overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.

-

-

Elution:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an antibody against the other fusion partner to detect the co-precipitated protein.

-

Workflow for Co-IP and Western Blot Analysis:

Application Example: Studying Rac1 Signaling

The this compound system has been successfully used to study the activation of the small GTPase Rac1, a key regulator of the actin cytoskeleton. By controlling the localization of the Rac-specific guanine nucleotide exchange factor (GEF) Tiam1, the activation of Rac1 can be spatially and temporally controlled.

Experimental Setup:

-

POI1-GAI(1-92): A plasma membrane-targeted GAI fusion (e.g., Lyn-mCherry-GAI(1-92)). The Lyn kinase tag directs the fusion protein to the inner leaflet of the plasma membrane.

-

POI2-GID1: A fusion of the catalytic domain of Tiam1 to GID1 (e.g., FKBP-YFP-Tiam1-GID1, where FKBP is part of an orthogonal system).

Mechanism of Action: In the absence of this compound, the Tiam1-GID1 fusion is cytosolic. Upon addition of this compound, the Tiam1-GID1 fusion is recruited to the plasma membrane through its interaction with the membrane-anchored GAI. This translocation brings Tiam1 into proximity with its substrate, Rac1, leading to Rac1 activation and downstream signaling events such as membrane ruffling.

Signaling Pathway Diagram:

Troubleshooting

| Problem | Possible Cause | Solution |

| No or weak interaction observed | - Low expression of fusion proteins- Incorrect fusion protein design- Inactive this compound- Suboptimal this compound concentration | - Verify protein expression by Western blot or fluorescence microscopy.- Redesign constructs with different linkers or fusion orientation.- Use fresh this compound stock.- Perform a dose-response experiment to find the optimal concentration. |

| High background in Co-IP | - Insufficient washing- Non-specific antibody binding | - Increase the number of wash steps and/or the stringency of the wash buffer.- Pre-clear the lysate and use a high-quality, specific antibody for IP. |

| Cell toxicity | - High concentration of this compound or DMSO- Overexpression of fusion proteins | - Lower the concentration of this compound.- Ensure the final DMSO concentration is below 0.1%.- Use a weaker promoter or titrate the amount of plasmid used for transfection. |

Conclusion

The this compound chemically inducible dimerization system offers a powerful and versatile approach for the real-time study of protein-protein interactions in living cells. Its rapid kinetics, reversibility, and orthogonality to other CID systems make it an exceptional tool for dissecting complex biological processes. By following the detailed protocols and design considerations outlined in these application notes, researchers can effectively harness the power of the this compound system to gain novel insights into cellular signaling, protein function, and disease mechanisms.

References

Application Notes and Protocols: A Light-Inducible Dimerization System Utilizing Gibberellin A3 (GA3) Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemically induced dimerization (CID) is a powerful technology for the precise control of protein-protein interactions, enabling the manipulation of a wide array of cellular processes. This document details a CID system based on the plant hormone gibberellin A3 (GA3) and its receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1). A key innovation of this system is its adaptation for chemo-optogenetic control through the use of a photo-caged GA3 derivative, allowing for light-inducible activation. This provides exceptional spatiotemporal resolution, surpassing traditional chemical inducers.

The GA3-GID1 system is completely orthogonal to the widely used rapamycin-FKBP/FRB system, allowing for the simultaneous and independent control of multiple cellular events.[1][2] This light-inducible dimerization technology offers significant advantages for basic research and drug development, facilitating the creation of sophisticated cellular logic gates and providing precise control over protein localization and activity.[1][2]

Principle of the System

The core of the system is the GA3-dependent interaction between two proteins: GID1 and a DELLA protein, such as GAI (GIBBERELLIN INSENSITIVE). In the absence of GA3, GID1 and GAI do not interact. The introduction of GA3 induces a conformational change in GID1, promoting a high-affinity interaction with GAI.[3]

To render this system light-inducible, a photolabile "caging" group is attached to the GA3 molecule. This modification sterically hinders the binding of GA3 to GID1, keeping the system in its "off" state. Upon illumination with a specific wavelength of light, the caging group is cleaved, releasing the active GA3 and triggering the dimerization of GID1 and GAI fusion proteins. Dimerization has been observed within seconds of photoactivation. For applications where light induction is not required, a cell-permeable derivative, GA3-AM, can be used, which is activated by intracellular esterases.

Key Components and Characteristics

| Component | Description | Reference |

| Dimerizer | Gibberellic Acid (GA3) or its derivatives (this compound, photo-caged GA3) | |

| Protein 1 | GID1 (Gibberellin-Insensitive Dwarf1) | |

| Protein 2 | GAI (Gibberellin-Insensitive), specifically the N-terminal DELLA and VHYNP domains (GAI(1-92)) are sufficient for interaction. | |

| Induction | Light (for caged GA3) or intracellular esterases (for this compound) | |

| Orthogonality | Fully orthogonal to the rapamycin-induced dimerization system. | |

| Kinetics | Dimerization can be induced on a timescale of seconds to minutes. |

Quantitative Data Summary

| Parameter | Value | Cell Type | Assay | Reference |

| Apparent Rate Constant (this compound) | 0.013 sec⁻¹ | HeLa, HEK293T, NIH3T3, MCF10A | Cytoplasmic YFP-GID1 translocation to plasma membrane | |

| Apparent Rate Constant (GA3-H) | 0.00103 sec⁻¹ (at 1 mM) | Not specified | Plasma membrane translocation | |

| EC50 (this compound) | 310 nM | Not specified | Dose-dependent kinetics | |

| FRET Increase (this compound) | Robust increase within 60 seconds | HeLa | FRET assay with CFP-GAI and YFP-GID1 | |

| pH Change (100 µM this compound) | pH 7.4 to 7.3 | HeLa | Venus(H148G) pH sensor | |

| pH Change (100 µM this compound) | No detectable acidification | COS-7 | Venus(H148G) pH sensor |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Light-inducible GA3-GID1 dimerization pathway.

Caption: General experimental workflow for characterization.

Experimental Protocols

Protocol 1: Light-Inducible Protein Translocation in Mammalian Cells

This protocol describes how to visualize the light-induced translocation of a cytoplasmic protein to the plasma membrane.

Materials:

-

HeLa or COS-7 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Plasmid 1: Lyn-CFP-GAI(1-92) (for plasma membrane anchoring)

-

Plasmid 2: YFP-GID1 (for cytoplasmic localization)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Photo-caged GA3 derivative

-

Confocal microscope with environmental chamber (37°C, 5% CO2)

-

Light source for uncaging (e.g., 365 nm UV lamp)

Procedure:

-

Cell Culture and Transfection:

-

One day before transfection, seed HeLa or COS-7 cells in a glass-bottom dish suitable for live-cell imaging. Cells should be at 70-80% confluency at the time of transfection.

-

Co-transfect the cells with Lyn-CFP-GAI(1-92) and YFP-GID1 plasmids according to the manufacturer's protocol for your chosen transfection reagent.

-

Incubate the cells for 24-48 hours to allow for protein expression.

-

-

Imaging Setup:

-

Mount the dish on the stage of the confocal microscope within the environmental chamber.

-

Identify cells that are co-expressing both CFP and YFP fusion proteins. CFP fluorescence should be localized to the plasma membrane, while YFP fluorescence should be diffuse in the cytoplasm.

-

-

Induction and Imaging:

-

Add the photo-caged GA3 to the cell culture medium at the desired final concentration.

-

Acquire baseline images of both CFP and YFP channels before light induction.

-

Expose the cells to a brief pulse of UV light (e.g., 365 nm) to uncage the GA3. The duration and intensity of the light pulse should be optimized to achieve efficient uncaging while minimizing phototoxicity.

-

Immediately after the light pulse, begin acquiring a time-lapse series of images for both CFP and YFP channels to monitor the translocation of YFP-GID1 from the cytoplasm to the plasma membrane.

-

-

Data Analysis:

-

Quantify the change in YFP fluorescence intensity in the cytoplasm and at the plasma membrane over time.

-

Calculate the rate of translocation by fitting the data to an appropriate kinetic model.

-

Protocol 2: FRET-Based Assay for Light-Inducible Dimerization

This protocol uses Förster Resonance Energy Transfer (FRET) to measure the light-induced interaction between GID1 and GAI in living cells.

Materials:

-

HEK293T cells

-

Plasmid 1: CFP-GAI(1-92)

-

Plasmid 2: YFP-GID1

-

Other materials as listed in Protocol 1

Procedure:

-

Cell Culture and Transfection:

-

Follow the same procedure as in Protocol 1 for cell seeding and transfection, using the CFP-GAI(1-92) and YFP-GID1 plasmids.

-

-

Imaging Setup:

-

Place the dish on the confocal microscope stage.

-

Identify cells co-expressing both CFP and YFP fusion proteins.

-

-

Induction and FRET Measurement:

-

Add the photo-caged GA3 to the medium.

-

Set up the microscope for FRET imaging. This typically involves exciting the CFP and measuring emission from both CFP and YFP.

-

Acquire baseline CFP and YFP emission intensities.

-

Expose the cells to the uncaging light pulse.

-

Immediately after induction, acquire a time-lapse series of FRET images. An increase in the YFP emission upon CFP excitation indicates FRET, and thus dimerization.

-

-

Data Analysis:

-

Calculate the FRET efficiency or the ratio of YFP to CFP emission over time.

-

Plot the change in FRET signal to determine the kinetics of the light-induced dimerization.

-

Applications

-

Spatiotemporal Control of Protein Activity: By fusing GID1 and GAI to protein domains of interest (e.g., enzymes, transcription factors), their activity can be controlled with high spatial and temporal precision using light.

-

Building Cellular Logic Gates: The orthogonality of the GA3-GID1 system with other CID systems like rapamycin-FKBP/FRB allows for the construction of complex cellular circuits that respond to multiple inputs. For example, an "AND" gate can be designed where a cellular response is only triggered in the presence of both light (uncaging GA3) and rapamycin.

-

Controlling Protein Localization: As demonstrated in the translocation protocol, this system can be used to rapidly recruit proteins to specific subcellular locations, such as the plasma membrane or nucleus, to study their function.

-

Drug Development and Target Validation: The ability to precisely control the interaction of specific proteins can be a valuable tool for validating drug targets and studying the downstream effects of modulating a particular protein-protein interaction.

Conclusion

The light-inducible GA3-GID1 dimerization system represents a significant advancement in the field of synthetic biology and cell engineering. Its rapid kinetics, high specificity, and orthogonality make it an invaluable tool for researchers seeking to dissect complex cellular processes with unprecedented control. The detailed protocols and data provided in these application notes should enable researchers and drug development professionals to effectively implement this powerful technology in their own experimental systems.

References

Application Notes and Protocols: Photocaged Gibberellins for Protein Dimerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemically Inducible Dimerization (CID) is a powerful technology for controlling protein-protein interactions and cellular processes with high specificity. The gibberellin (GA)-based CID system, which utilizes the plant hormone gibberellin to induce the heterodimerization of the proteins GIBBERELLIN INSENSITIVE DWARF1 (GID1) and GIBBERELLIN INSENSITIVE (GAI), offers the advantage of being orthogonal to mammalian systems, minimizing off-target effects.[1][2] The development of photocaged gibberellins adds a layer of spatiotemporal control, allowing for light-inducible activation of protein dimerization.[3][4] This technology holds significant promise for basic research and drug development, enabling precise manipulation of cellular signaling pathways, protein localization, and enzyme activity.

These application notes provide a comprehensive overview and detailed protocols for the use of photocaged gibberellins to induce protein dimerization in mammalian cells.

Mechanism of Action

The photocaged gibberellin system is a chemo-optogenetic tool that combines the principles of CID with the precision of light activation. The core components are:

-

Photocaged Gibberellin (pcGA): A biologically inactive form of gibberellin that is rendered active upon exposure to a specific wavelength of light. A photolabile "caging" group masks the active site of the gibberellin molecule, preventing it from binding to its receptor.[4]

-

GID1 (Gibberellin Insensitive Dwarf1): A soluble receptor protein that, upon binding to active gibberellin, undergoes a conformational change.

-

GAI (Gibberellin Insensitive): A DELLA protein that is recruited to the GA-bound GID1, forming a stable heterodimer.

In the absence of light, pcGA remains inactive, and GID1 and GAI do not interact. Upon illumination with the appropriate wavelength of light (e.g., UV or blue light), the caging group is cleaved, releasing the active gibberellin. The active gibberellin then binds to GID1, inducing its interaction with GAI and leading to the dimerization of any proteins of interest fused to GID1 and GAI.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the underlying signaling pathway and the general experimental workflow for using photocaged gibberellins to induce protein dimerization.

Figure 1: Mechanism of photocaged gibberellin-induced protein dimerization.

Figure 2: General experimental workflow for light-induced protein dimerization.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the photocaged gibberellin-induced dimerization system. Data is compiled from published literature and may vary depending on the specific photocaged compound, cell type, and experimental conditions.

| Parameter | Value | Notes |

| Photocaged Gibberellin | pcGA₃-1, pcGA₃-2, pcGA₃-3 | Different caging groups allow for activation at different wavelengths. |

| Uncaging Wavelength | 405 nm (for pcGA₃-1), 470 nm (for pcGA₃-2/3) | Selection of wavelength depends on the specific photocage used. |

| Dimerization Time | Dimerization observed within 20 seconds after light activation. | This rapid kinetic allows for precise temporal control. |

| Effective Concentration | 10 µM for GA₃-AM (a membrane-permeable precursor) | The EC₅₀ is approximately 310 nM. |

| Reversibility | The GA₃-based system is generally considered irreversible. | The slow off-rate of the GA-GID1-GAI complex prevents easy reversal. |

| Orthogonality | Orthogonal to the rapamycin-based CID system. | Allows for the simultaneous use of both systems in the same cell. |

Experimental Protocols

Protocol 1: Synthesis of Photocaged Gibberellic Acid (pcGA₃)

This protocol is adapted from Ziegler and Wombacher, 2020. It describes a simple one-step synthesis of a photocaged derivative of gibberellic acid (GA₃).

Materials:

-

Gibberellic acid (GA₃)

-

Photocaging agent (e.g., 4,5-dimethoxy-2-nitrobenzyl bromide)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-